Relevance: This compound shares a core structure with the target compound, 4-[2-(3-Methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate, both containing a 2-methyl-1H-indol-3-yl group. The key difference lies in the substituent at the 3-position of the indole, with (E)-3-(2-Methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone having a propenone moiety and the target compound having a butanamine group. []
Compound Description: This class of compounds shows promising anti-inflammatory activity. Researchers synthesized twelve new derivatives and evaluated their efficacy compared to the standard drug ibuprofen. The compounds demonstrated reduced ulcerogenic potential and lipid peroxidation compared to ibuprofen. []
Relevance: These compounds share the 1H-indol-3-yl structural motif with the target compound, 4-[2-(3-Methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate. The presence of the 1H-indol-3-yl group suggests potential for shared biological activities or mechanisms of action. []
Compound Description: Identified as a potent leukotriene receptor antagonist, this compound exhibits high affinity for LTD4 receptors and demonstrates efficacy in reducing bronchoconstriction. It is selected for clinical evaluation due to its promising pharmacological profile. []
Relevance: ZENECA ZD3523 belongs to the 3-(arylmethyl)-1H-indole-5-carboxamides class, featuring a fluorinated amide substituent. While structurally distinct from 4-[2-(3-Methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate, both compounds belong to the broader category of indole derivatives, known for their diverse biological activities. []
Compound Description: This compound acts as a neurotensin-like nonpeptide compound selective for the neurotensin receptor type 2 (NTS2). It holds promise as a potential analgesic, particularly in managing acute and chronic pain. Its selectivity for NTS2 over NTS1 makes it a valuable tool for investigating the distinct roles of neurotensin receptor subtypes. []
Relevance: NTRC-824 shares a structural resemblance with the target compound, 4-[2-(3-Methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate, particularly in the indole ring system. Both compounds highlight the versatility of the indole scaffold in medicinal chemistry for targeting different biological pathways. []
Compound Description: These compounds belong to a series of 2-aryl-substituted indole-5-propanoic acid derivatives that act as GPR40 full agonists. They stimulate both the Gq and Gs signaling pathways, unlike previously reported partial agonists that only activate the Gq pathway. Compound 4o showed significant improvement in glycemic control and increased plasma-active GLP-1 levels in in vivo studies, making it a promising lead for type 2 diabetes treatment. []
Relevance: Compounds 4k and 4o share the indole-5-propanoic acid core structure with the target compound, 4-[2-(3-Methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate. The presence of different substituents at the 2-position of the indole ring highlights the potential for modulating the activity and selectivity of these compounds towards GPR40. []
3-bromo-4-methyl-N-(2-nitrobenzylidene)aniline, 3-bromo-4-methyl-N-(2,4,5-trimethoxybenzylidene)aniline, 3-bromo-N-(4-methoxybenzylidene)-4-methylaniline, and N-(3-bromo-4-methylphenyl)-1-(1H-indol-3-yl)methanimine
Compound Description: These compounds are Schiff bases synthesized from 3-bromo-4-methyl aniline and various aldehydes. They are characterized by the presence of a C=N (imine) bond, formed by the condensation reaction between an amine and a carbonyl compound. These Schiff bases exhibited antimicrobial activity against bacteria and fungi, and researchers investigated their complexation behavior with Cu(II), Co(II), and Ni(II) ions. []
Relevance: Specifically, N-(3-bromo-4-methylphenyl)-1-(1H-indol-3-yl)methanimine contains the 1H-indol-3-yl moiety present in the target compound, 4-[2-(3-Methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate. Although the overall structures differ, the shared presence of the indole group indicates their potential as pharmacophores for various biological activities. []
Compound Description: These compounds represent a series of chalcone derivatives synthesized to investigate their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Compounds 2 and 14, in particular, demonstrated significant synergistic effects with norfloxacin, reducing its minimum inhibitory concentration (MIC) by up to 16-fold. These compounds effectively inhibited bacterial efflux pumps and lowered bacterial loads in infected mice, highlighting their potential as a source for developing economical antibacterial combinations. []
Relevance: Specifically, trans-3-(1H-indol-3-yl)-1-(4′-benzyloxyphenyl)-2-propen-1-one (2) shares the 1H-indol-3-yl structural motif with the target compound, 4-[2-(3-Methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate. This shared structural element suggests potential for exploring the antibacterial activity of the target compound or its derivatives. []
(R,S)-AM1241 [(R,S)-(2-iodo-5-nitrophenyl)-[1-((1-methyl-piperidin-2-yl)methyl)-1H-indol-3-yl]-methanone] and AM1714 (1,9-dihydroxy-3-(1′,1′-dimethylheptyl)-6H-benzo[c]chromene-6-one)
Compound Description: These two compounds, (R,S)-AM1241, an aminoalkylindole, and AM1714, a cannabilactone, are selective cannabinoid CB2 receptor agonists. Researchers investigated their efficacy in suppressing neuropathic pain induced by the chemotherapeutic agent paclitaxel in rats. Both compounds successfully suppressed established paclitaxel-evoked mechanical allodynia after systemic administration. The antiallodynic effects were specifically mediated by CB2 receptors, as evidenced by the blockade by the CB2 antagonist SR144528. These findings suggest that cannabinoid CB2 receptors may serve as potential therapeutic targets for treating chemotherapy-evoked neuropathy. [, ]
Relevance: (R,S)-AM1241, with its 1H-indol-3-yl core structure, shows structural similarity to 4-[2-(3-Methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate. While their pharmacological targets differ, the shared structural motif suggests a potential for exploring the analgesic properties of the target compound or its derivatives, especially considering the established role of CB2 receptors in pain modulation. [, ]
Compound Description: This compound is a classic cannabinoid ligand that demonstrates significant efficacy in inhibiting adenylyl cyclase, a canonical pathway associated with cannabinoid receptors. This compound exhibits a bias towards G-protein coupling, with limited or no activity in arrestin recruitment assays. []
Relevance: Despite structural differences from 4-[2-(3-Methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate, JWH133 falls under the broader category of cannabinoid ligands. Examining the pharmacological activities of structurally diverse cannabinoids provides insights into potential therapeutic applications and structure-activity relationships within this class of compounds. []
Compound Description: These compounds are classified as aminoalkylindoles and cannabilactones, representing diverse cannabinoid ligands with varying efficacies and potencies for CB2 receptor-mediated signaling pathways. WIN55212-2 acts as a moderate efficacy agonist for both adenylyl cyclase inhibition and arrestin recruitment. UR144 shows arrestin bias, demonstrating significant arrestin recruitment but limited cyclase inhibition. AM1710, a cannabilactone, displays comparable efficacy to CP55940 in inhibiting adenylyl cyclase but with lower potency. []
Relevance: Although structurally distinct from 4-[2-(3-Methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate, these compounds belong to the broader class of cannabinoid ligands. Studying the pharmacological profiles of diverse cannabinoids, including their efficacies and biases towards specific signaling pathways, provides valuable information for developing targeted therapies with potentially fewer side effects. []
Compound Description: These compounds are classified as cannabinoid receptor antagonists, with varying activities at different signaling pathways. SR144258 acts as an inverse agonist in both cyclase and arrestin recruitment assays. AM630 shows inverse agonism in cyclase assays but acts as a low efficacy agonist in arrestin recruitment assays. Similarly, JTE907 behaves as an inverse agonist in cyclase assays and a low efficacy agonist for arrestin recruitment. []
Relevance: While structurally diverse from 4-[2-(3-Methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate, these compounds highlight the complexity of cannabinoid receptor pharmacology. The presence of inverse agonists and ligands with differential activities at distinct signaling pathways underscores the potential for developing highly selective and targeted therapies for various conditions. []
Compound Description: WIN55,212 and CP55,940 are classified as CB1/CB2 cannabinoid agonists, known to affect sensory neurotransmission. These compounds demonstrate inhibitory effects on sensory neurogenic relaxation in a concentration-dependent manner. Their actions are primarily mediated by the CB1 receptor, as indicated by the blockade by CB1 antagonists SR141716A and LY320135. []
Relevance: Despite structural differences from 4-[2-(3-Methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate, the shared classification as cannabinoid ligands highlights the diverse structures capable of interacting with the endocannabinoid system. Understanding the structure-activity relationships and pharmacological profiles of these compounds is crucial for developing therapies targeting specific cannabinoid receptors and their associated physiological processes. []
Δ9-tetrahydrocannabinol (THC) and (2-methyl-1-propyl-1H-indol-3-yl)-1-naphthalenylmethanone (JWH-015)
Compound Description: THC, a well-known CB1/CB2 agonist, and JWH-015, a CB2 agonist, attenuate sensory neurogenic relaxations. Interestingly, their inhibitory actions persist even in the presence of both CB1 and CB2 antagonists, suggesting the involvement of a non-CB1/CB2 receptor in mediating their effects. []
Relevance: While structurally distinct from 4-[2-(3-Methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate, the observation that THC and JWH-015 operate through a non-CB1/CB2 receptor underscores the complexity of the endocannabinoid system. Further research is necessary to fully characterize this novel receptor and its potential as a therapeutic target. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.